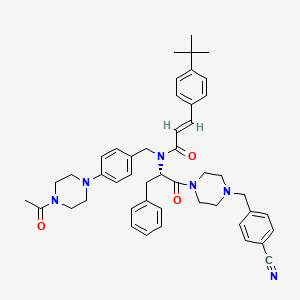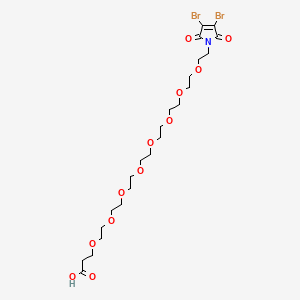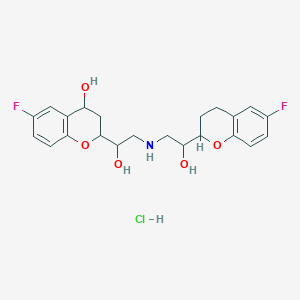
anle145c
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
anle145c is a novel inhibitor of hIAPP-induced death of INS-1E cells, preventing hIAPP fibril formation in solution, and converting preformed hIAPP fibrils into non-toxic oligomers.
Scientific Research Applications
Inhibition of Amyloid Formation in Type 2 Diabetes
Anle145c, a small molecule inhibitor, has been studied for its potential in inhibiting amyloid formation, particularly in the context of Type 2 Diabetes Mellitus (T2DM). Researchers found that Anle145c could efficiently inhibit the cytotoxicity and aggregation properties of human islet amyloid polypeptide (hIAPP), a significant factor in T2DM. The inhibitor was shown to produce non-toxic oligomers of about 10 nm in size, irrespective of the initial aggregation state of hIAPP. This action suggests that Anle145c acts as a thermodynamic sink, stabilizing these oligomers and preventing the formation of cytotoxic fibrils. These findings indicate that Anle145c is a promising candidate for T2DM treatment by preventing amyloid formation (Saravanan et al., 2019).
Different Modes of Action in Presence and Absence of Membranes
Further research on Anle145c's interaction with IAPP highlighted its unique modes of action in different environments. In studies involving model membranes, it was discovered that Anle145c inhibits IAPP fibril growth and reduces membrane damage caused by IAPP, both crucial factors in the progression of T2DM. Notably, Anle145c exhibits strong membrane interaction, showing a different mode of inhibition in the presence of membranes compared to its absence. This suggests that Anle145c interacts with various IAPP species, depending on the presence or absence of cell membranes, offering a nuanced approach to inhibiting amyloid formation in T2DM (Saravanan et al., 2015).
properties
Product Name |
anle145c |
|---|---|
Molecular Formula |
C15H10Br2N2O3 |
Molecular Weight |
426.064 |
IUPAC Name |
5-(5-(3,5-Dibromophenyl)-1H-pyrazol-3-yl)benzene-1,2,3-triol |
InChI |
InChI=1S/C15H10Br2N2O3/c16-9-1-7(2-10(17)5-9)11-6-12(19-18-11)8-3-13(20)15(22)14(21)4-8/h1-6,20-22H,(H,18,19) |
InChI Key |
QWHYEUWPERHBTR-UHFFFAOYSA-N |
SMILES |
OC1=CC(C2=NNC(C3=CC(Br)=CC(Br)=C3)=C2)=CC(O)=C1O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
anle145c; anle-145c; anle 145c |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-triene](/img/structure/B1192079.png)

![2-[2-ethoxy-4-[(pyridin-3-ylamino)methyl]phenoxy]-N-hydroxyacetamide](/img/structure/B1192083.png)

![4-{4-[(4-Methoxyphenyl)methyl]phenyl}-1,3-thiazol-2-amine](/img/structure/B1192099.png)